Thieno[3,2-b]thiophen-2-ylmethanol
Overview
Description
Thieno[3,2-b]thiophen-2-ylmethanol is a heterocyclic compound with a molecular formula of C7H6OS2. It is characterized by a fused bicyclic structure consisting of two thiophene rings. This compound is known for its electron-rich nature and stability, making it a valuable building block in various organic materials .
Mechanism of Action
Target of Action
Thienothiophenes, a class of compounds to which thieno[3,2-b]thiophen-2-ylmethanol belongs, have been reported to have various applications in pharmaceutical and optoelectronic properties .
Mode of Action
Thienothiophenes are known to interact with their targets in a way that can drastically alter or improve the fundamental properties of organic, π-conjugated materials .
Biochemical Pathways
Thienothiophenes have been reported to have a wide range of applications, suggesting they may interact with multiple biochemical pathways .
Result of Action
Thienothiophenes have been reported to have various applications such as antiviral, antitumor, antiglaucoma, antimicrobial, and as semiconductors, solar cells, organic field effect transistors, electroluminiscents etc .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]thiophen-2-ylmethanol typically involves the formylation of thieno[3,2-b]thiophene precursors. One common method is the Vilsmeier-Haack formylation, which uses reagents like phosphorus oxychloride and dimethylformamide to introduce a formyl group into the thieno[3,2-b]thiophene ring . The intermediate product is then reduced to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes. For instance, a catalytic vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide at high temperatures (around 550°C) can be employed to produce thieno[3,2-b]thiophene derivatives .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using reagents like bromine or chlorination agents.
Major Products:
Oxidation: Thieno[3,2-b]thiophene-2-carboxylic acid.
Reduction: this compound derivatives.
Substitution: Halogenated thieno[3,2-b]thiophene compounds.
Scientific Research Applications
Thieno[3,2-b]thiophen-2-ylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Explored for its pharmacological potential, particularly in the development of new therapeutic agents.
Comparison with Similar Compounds
Thieno[2,3-b]thiophene: Another isomeric form with similar electronic properties but different structural arrangement.
Thieno[3,4-b]thiophene: Known for its applications in dye-sensitized solar cells.
Thieno[3,2-b]thiophene-thiazole: Used in the formation of highly efficient organic solar cells.
Uniqueness: Thieno[3,2-b]thiophen-2-ylmethanol stands out due to its specific structural configuration, which imparts unique electronic properties and stability. This makes it particularly valuable in the synthesis of advanced organic materials and its potential biological activities .
Properties
IUPAC Name |
thieno[3,2-b]thiophen-5-ylmethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6OS2/c8-4-5-3-7-6(10-5)1-2-9-7/h1-3,8H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYAZXBBBKENKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC(=C2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127025-34-7 | |
Record name | {thieno[3,2-b]thiophen-2-yl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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